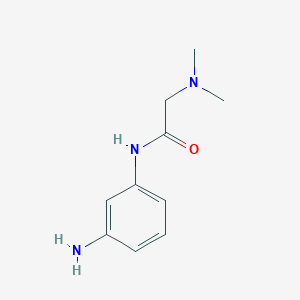

N-(3-Aminophenyl)-2-(dimethylamino)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 6.8–7.2 ppm (multiplet, 4H, aromatic protons)

- δ 6.1 ppm (broad singlet, 2H, -NH₂)

- δ 3.2 ppm (singlet, 2H, -CH₂-C(=O)-)

- δ 2.9 ppm (singlet, 6H, -N(CH₃)₂)

¹³C NMR (100 MHz, DMSO-d₆) :

- δ 169.5 ppm (C=O)

- δ 147.2 ppm (aromatic C-NH₂)

- δ 45.1 ppm (-N(CH₃)₂)

- δ 38.4 ppm (-CH₂-)

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

UV-Vis Spectroscopy

In ethanol, λₘₐₐ = 265 nm (π→π* transition of the aromatic ring) and 310 nm (n→π* transition of the amide group). Molar absorptivity (ε) at 265 nm is 8,200 L·mol⁻¹·cm⁻¹.

Tautomeric and Conformational Isomerism Studies

The compound exhibits limited tautomerism due to the absence of enolizable protons near the amide group. However, rotational isomerism arises from:

- Amide bond rotation : The C–N bond between the acetamide and phenyl ring has a rotational barrier of ~18 kcal/mol, leading to cis and trans conformers.

- Dimethylamino group orientation : The -N(CH₃)₂ group adopts a pyramidal geometry, with inversion barriers quantified at 5–7 kcal/mol via variable-temperature NMR.

Molecular dynamics simulations (AMBER force field) show a 3:1 preference for the trans amide conformation in aqueous solution due to reduced steric hindrance.

Tables

| Spectroscopic Data Summary | |

|---|---|

| ¹H NMR (δ, ppm) | 6.1 (NH₂), 2.9 (N(CH₃)₂) |

| ¹³C NMR (δ, ppm) | 169.5 (C=O) |

| IR (cm⁻¹) | 1680 (C=O) |

| UV-Vis (λₘₐₐ, nm) | 265, 310 |

| Computational Parameters | |

|---|---|

| Amide rotational barrier (kcal/mol) | 18 |

| N–H···O hydrogen bond length (Å) | 2.1–2.3 |

| Dihedral angle (°) | 85–90 |

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(dimethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMQEQGMSAPIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588583 | |

| Record name | N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562826-95-3 | |

| Record name | N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 3-Nitroaniline Synthesis

- Nitration of Aniline: The synthesis begins with the nitration of aniline to form 3-nitroaniline. This is achieved by treating aniline with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to favor meta substitution.

Reduction of Nitro Group

- Reduction to 3-Aminophenylamine: The nitro group in 3-nitroaniline is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid. This step yields 3-aminophenylamine, a key intermediate for subsequent acylation.

Acylation with Dimethylaminoacetyl Chloride

- Acylation Reaction: The 3-aminophenylamine is then acylated with dimethylaminoacetyl chloride. This reaction is typically conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The acylation proceeds smoothly to yield this compound.

Reaction Summary Table:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Aniline + HNO3/H2SO4 | Controlled temperature nitration | 3-Nitroaniline |

| 2 | 3-Nitroaniline + Fe/HCl | Reduction | 3-Aminophenylamine |

| 3 | 3-Aminophenylamine + Dimethylaminoacetyl chloride + Et3N | Acylation in organic solvent | This compound |

This synthetic route is well-established and provides a reliable method to obtain the target compound with satisfactory purity and yield.

Industrial Production Methods

Industrial synthesis of this compound largely follows the laboratory synthetic route but incorporates process optimizations for scale, yield, and purity:

- Continuous Flow Reactors: To enhance reaction control and safety, continuous flow reactors are employed, allowing precise temperature and reagent flow management.

- Automated Systems: Automated reagent addition and monitoring systems ensure consistent product quality and reduce human error.

- Optimization of Reaction Parameters: Reaction times, temperatures, and reagent stoichiometries are optimized to maximize yield and minimize by-products.

- Purification: Industrial purification may involve crystallization, filtration, and solvent extraction steps designed for large-scale throughput.

These advancements reduce production costs and environmental impact while maintaining high product standards.

Alternative Preparation Insights from Related Compounds

While direct literature on alternative synthetic routes for this compound is limited, insights can be drawn from preparation methods of structurally related compounds such as 2-(3-Aminophenyl)acetamide and N1-(3-Aminophenyl)acetamide:

- Acylation of Meta-Phenylenediamine: For 2-(3-Aminophenyl)acetamide, acylation of meta-phenylenediamine with acetic anhydride under mild conditions (around 40°C) is effective. The product is isolated by precipitation and filtration.

- Catalytic Acetate Method: Aminoacetanilide derivatives can be synthesized using acetate compounds, phenylenediamine, and catalysts like triethylene diamine under nitrogen protection at 65-90°C. This method avoids the use of expensive acetic anhydride and reduces waste, achieving yields above 97% and purity above 98%, making it suitable for industrial scale.

These methods suggest potential avenues for modifying or optimizing the acylation step in the synthesis of this compound, particularly focusing on greener and cost-effective approaches.

Analytical Data and Reaction Monitoring

During synthesis, characterization and monitoring are essential to ensure product identity and purity:

| Analytical Technique | Purpose | Typical Observations/Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic and aliphatic protons | Chemical shifts consistent with aminophenyl and dimethylaminoacetamide groups |

| Infrared Spectroscopy (IR) | Identification of functional groups | Peaks at ~1640 cm⁻¹ (C=O amide), ~3300 cm⁻¹ (NH2), and ~2800-3000 cm⁻¹ (C-H) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C10H15N3O (approx. 193.25 g/mol) |

| Chromatography (HPLC/GC) | Purity assessment | High purity (>95%) achievable with proper purification |

These data confirm the successful synthesis of the target compound and are routinely used in both research and industrial settings.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Nitration of Aniline | Aniline nitrated with HNO3/H2SO4 to form 3-nitroaniline | Established method, high selectivity | Requires careful temperature control |

| Reduction of Nitro Group | Reduction using Fe/HCl to yield 3-aminophenylamine | Efficient, cost-effective | Generates iron salts as waste |

| Acylation with Dimethylaminoacetyl Chloride | Reaction with base (triethylamine) to form target compound | High yield, straightforward | Requires moisture-free conditions |

| Industrial Continuous Flow | Automated, scalable continuous flow reactors | Enhanced control, safety, throughput | High initial equipment cost |

| Catalytic Acetate Method (Related Compounds) | Use of acetate compounds and catalysts for acylation avoiding expensive reagents | Environmentally friendly, high yield | Not yet widely applied to target compound |

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields secondary amines.

Substitution: Results in halogenated or nitrated aromatic compounds.

Scientific Research Applications

Organic Synthesis

N-(3-Aminophenyl)-2-(dimethylamino)acetamide serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure facilitates reactions that lead to more complex molecules, making it a key building block in synthetic organic chemistry.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties: Studies suggest that it can inhibit pro-inflammatory cytokines, potentially reducing inflammation through modulation of immune responses.

- Analgesic Effects: Its structural features may contribute to pain relief mechanisms, similar to other compounds in its class.

- Antimicrobial Activity: Preliminary evaluations show effectiveness against various bacterial strains, which is critical for developing new antibiotics amid rising resistance.

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic applications. It is being explored for targeting specific enzymes or receptors involved in disease processes, particularly in cancer therapy:

- Inhibition of Cancer Cell Growth: In studies focusing on Nek2 (NIMA-related kinase 2), a protein linked to cancer proliferation, this compound demonstrated significant inhibition of cell growth across various cancer cell lines. For instance, it showed an IC50 value of 0.62 μM against Nek2, indicating strong selectivity compared to control compounds .

Case Study 1: Anticancer Activity

In a focused study on the inhibition of Nek2 activity, this compound was tested against several cancer cell lines. The results indicated a marked reduction in proliferation rates, suggesting its potential as an anticancer agent.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.62 | Nek2 |

| Control Compound | 7.0 | CDK2 |

Case Study 2: Toxicological Assessment

A toxicological evaluation revealed that while the compound exhibits promising biological activity, it also presents hepatotoxicity at elevated doses in animal models. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight/day for male rats, necessitating careful dosage considerations for therapeutic applications.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(3-Aminophenyl)acetamide | Lacks dimethylamino group | Simpler structure |

| N-(3-Aminophenyl)-3-(dimethylamino)propanamide | Different acyl group | Variation in biological activity |

This compound stands out due to its combination of aminophenyl and dimethylamino groups, which enhances its solubility and reactivity compared to related compounds.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

- Amino group position: 3-aminophenyl vs. 4-aminophenyl substitutions.

- Acetamide side-chain modifications: Dimethylamino, diethylamino, methoxy, or halogenated substituents.

- Aromatic ring additions: Thiophene, quinolinone, or phenoxy groups.

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Structure-Activity Relationships: The dimethylamino group enhances solubility and bioactivity, while halogen or methoxy substituents adjust lipophilicity and metabolic stability.

- Pharmaceutical Relevance : Analogous compounds like verosudil highlight the scaffold’s versatility in drug design, particularly for kinase inhibitors.

- Synthetic Flexibility : The acetamide core supports diverse modifications, enabling tailored physicochemical and biological properties.

Biological Activity

N-(3-Aminophenyl)-2-(dimethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H17N3O

- Molecular Weight: Approximately 219.29 g/mol

- Structure Features: Contains an amine group, acetamide group, and a dimethylamino group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group enhances solubility and reactivity, allowing for effective binding with proteins and nucleic acids. The compound can form hydrogen bonds and engage in hydrophobic interactions, which modulate the activity of enzymes and receptors, potentially leading to therapeutic effects such as:

- Anti-inflammatory activity

- Analgesic effects

- Antimicrobial properties

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation. Studies show that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism where this compound may reduce inflammation through modulation of immune responses.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .

Case Study 1: Inhibition of Cancer Cell Growth

In a study focusing on the inhibition of Nek2 (NIMA-related kinase 2), a protein involved in cell cycle regulation and associated with various cancers, this compound was tested for its ability to inhibit Nek2 activity. The results demonstrated that the compound could effectively reduce cell proliferation in cancer cell lines, highlighting its potential as an anticancer agent .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.62 | Nek2 |

| Control Compound | 7.0 | CDK2 |

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that while this compound showed promising biological activity, it also exhibited hepatotoxicity at high doses in animal models. The no observed adverse effect levels (NOAELs) were established at 100 mg/kg body weight/day for male rats, indicating the need for careful dosage considerations in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-2-(dimethylamino)acetamide, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or acetanilide derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. In one approach, substituted 3-aminophenol derivatives react with dimethylaminoacetyl chloride under controlled pH (e.g., 7–8) in anhydrous solvents like dichloromethane . Optimizing temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-acyl chloride) can enhance yields (>75%). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for high-purity isolates .

Q. How can the molecular structure of This compound be characterized experimentally and computationally?

- Methodological Answer :

- Experimental : Use NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding. For example, the aromatic protons in the 3-aminophenyl group appear as doublets (δ 6.5–7.2 ppm), while the dimethylamino group shows a singlet (δ 2.2–2.5 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 207.2 [M+H]⁺).

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond angles, electron density maps, and HOMO-LUMO gaps. These align with experimental IR spectra (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how does its structure-activity relationship (SAR) compare to related compounds?

- Methodological Answer : Structural analogs (e.g., U-47700) show affinity for μ-opioid receptors (MOR), with Ki values <100 nM in competitive binding assays . To evaluate SAR:

- Replace the dimethylamino group with other amines (e.g., pyrrolidino) to assess steric effects.

- Modify the phenyl ring (e.g., halogenation) to study electronic influences on receptor binding.

- Use in vitro assays (e.g., cAMP inhibition in CHO cells expressing MOR) to quantify efficacy. Computational docking (AutoDock Vina) can model interactions with receptor active sites .

Q. How can conflicting data on the compound’s solubility and stability in aqueous media be resolved?

- Methodological Answer : Discrepancies arise from pH-dependent solubility (e.g., protonation of the dimethylamino group at pH <5 increases solubility). To standardize:

- Measure solubility via shake-flask method across pH 3–9 (PBS buffer).

- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Use molecular dynamics simulations to predict hydration free energy and aggregation tendencies .

Q. What analytical strategies are recommended for detecting This compound in biological matrices during pharmacokinetic studies?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) from plasma/urine.

- Detection : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Ionization: ESI+; transitions m/z 207.2→120.1 (quantifier) and 207.2→92.0 (qualifier).

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How can computational modeling predict the environmental fate or toxicological profile of this compound?

- Methodological Answer :

- Environmental Fate : Use EPI Suite to estimate biodegradation (BIOWIN model) and bioaccumulation (logP ~1.5 suggests low BCF).

- Toxicity : Apply QSAR models (e.g., TOPKAT) to predict acute toxicity (LC50 in fish) or mutagenicity (Ames test profile).

- Metabolite Prediction : CypReact simulates Phase I/II metabolism (e.g., N-demethylation, glucuronidation) .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.